2-Methylcardol triene

Antimalarial Plasmodium falciparum Alkylresorcinol

Choose 2-Methylcardol triene for its unique 2-methyl resorcinol scaffold, conferring steric and electronic properties absent in cardol triene. Documented α-glucosidase inhibitor (IC50=39.6 μM) and antiplasmodial agent (IC50=5.39 μM against P. falciparum D6). Critical for SAR campaigns, diabetes research, and novel benzoxazine polymer synthesis. Do not substitute with other CNSL phenols; demand the methylated precision to ensure reproducible, target-specific outcomes.

Molecular Formula C21H30O2
Molecular Weight 314.5 g/mol
CAS No. 79473-24-8
Cat. No. B1253025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylcardol triene
CAS79473-24-8
Synonyms5-(8(Z),11(Z),14-pentadecatrienyl)resorcinol
5-(8,11,14-pentadecatrienyl)resorcinol
PDCTR
Molecular FormulaC21H30O2
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESC=CCC=CCC=CCCCCCCCC1=CC(=CC(=C1)O)O
InChIInChI=1S/C21H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h2,4-5,7-8,16-18,22-23H,1,3,6,9-15H2/b5-4-,8-7-
InChIKeyOOXBEOHCOCMKAC-UTOQUPLUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade 2-Methylcardol Triene (CAS 79473-24-8) Identification and Structural Baseline


2-Methylcardol triene, also known as methylcardol triene or 5-(8Z,11Z,14-pentadecatrien-1-yl)-2-methylresorcinol, is a C22 alkylresorcinolic lipid and a minor bioactive constituent of Cashew Nut Shell Liquid (CNSL), typically comprising 1.7–2.6% of total CNSL phenols [1]. It belongs to the class of resorcinolic lipids and is structurally distinct from its major CNSL counterpart, cardol triene (C21H30O2, MW 314.5), by an additional methyl group on the aromatic ring, resulting in a molecular formula of C22H32O2 and a molecular weight of 328.5 . This subtle methylation confers unique steric and electronic properties that differentiate its biological and physicochemical behavior from other CNSL-derived alkylphenols.

Why Generic CNSL-Derived Alkylresorcinols Cannot Substitute for 2-Methylcardol Triene in Precision Applications


The functional substitution of 2-methylcardol triene with other CNSL phenols like cardol triene or anacardic acid is scientifically unsound due to profound structural divergence. The presence of the 2-methyl group alters both the hydrophobic character and the electron density of the phenolic ring, directly impacting target binding and biological potency [1]. As demonstrated in comparative studies, even subtle changes in the alkyl side chain or aromatic substitution pattern lead to markedly different bioactivity profiles—for instance, 2-methylcardol diene exhibits a 2.2-fold higher schistosomicidal LC50 than its methylated triene analog, while anacardic acid triene shows negligible activity against S. mansoni [2]. These stark quantitative differences underscore that in-class interchange is not viable for reproducible research outcomes or targeted industrial syntheses.

Quantitative Differentiation Guide for 2-Methylcardol Triene Procurement


Comparative Antiplasmodial Potency: 2-Methylcardol Triene vs. Cardol Triene

In a direct head-to-head study evaluating isolated compounds against the Plasmodium falciparum D6 strain, 2-methylcardol triene exhibited an IC50 of 5.39 μM, marginally outperforming its non-methylated analog, cardol triene, which had an IC50 of 5.69 μM [1]. This 5.3% improvement in potency, while modest, is attributed to the presence of the 2-methyl group and is a critical differentiator for researchers requiring the most active CNSL component for antimalarial screening campaigns.

Antimalarial Plasmodium falciparum Alkylresorcinol

Differential α-Glucosidase Inhibition: 2-Methylcardol Triene vs. Cardol Triene

2-Methylcardol triene demonstrates a specific inhibitory activity against α-glucosidase with an IC50 of 39.6 μM [1]. In contrast, the non-methylated analog cardol triene is primarily characterized as a tyrosinase inhibitor (IC50 = 22.5 μM) and has not been reported to exhibit significant α-glucosidase inhibition . This functional divergence—wherein the addition of a single methyl group redirects target selectivity from melanogenesis-related enzymes to carbohydrate metabolism—is a class-level inference but is strongly supported by structure-activity relationship (SAR) data across alkylresorcinols.

Antidiabetic α-Glucosidase Enzyme inhibition

Schistosomicidal Selectivity Index Advantage: 2-Methylcardol Diene as Comparator

While 2-methylcardol triene was isolated in the bioassay-guided study, it was the 2-methylcardol diene analog (compound 7) that demonstrated superior schistosomicidal activity with an LC50 of 14.5 μM and a high selectivity index of 21.2 [1]. 2-Methylcardol triene (compound 6) was not among the most active compounds against adult S. mansoni worms. This cross-study comparable data highlights that for schistosomiasis research, the diene analog is a more potent and selective candidate, thereby reinforcing that 2-methylcardol triene is a specialized reagent for distinct target profiles (e.g., antiplasmodial or α-glucosidase inhibition) rather than a broad-spectrum antiparasitic agent.

Schistosomiasis Antiparasitic Selectivity Index

Prooxidative Cytotoxic Mechanism: 2-Methylcardol Triene vs. Cardol Triene

The cytotoxic activity of cardol (C15:3) against murine B16-F10 melanoma cells is mediated through a prooxidative mechanism, evidenced by the reversal of cytotoxicity upon addition of antioxidants and the generation of reactive oxygen species (ROS) [1]. While direct comparative data for 2-methylcardol triene is lacking, the alkyl side chain length and degree of unsaturation are critical determinants of this prooxidative effect. The presence of a methyl group on the aromatic ring may modulate the compound's redox potential and membrane interactions, suggesting a potentially distinct cytotoxicity profile compared to cardol triene. This class-level inference supports the selection of 2-methylcardol triene for structure-activity relationship (SAR) studies aimed at optimizing the prooxidative anticancer potential of alkylresorcinols.

Anticancer Prooxidant Melanoma

Optimized Application Scenarios for 2-Methylcardol Triene Procurement


Antimalarial Lead Discovery and SAR Studies

2-Methylcardol triene serves as a valuable starting point for antimalarial drug discovery. Its demonstrated IC50 of 5.39 μM against the Plasmodium falciparum D6 strain, combined with its distinct methylated resorcinol scaffold, makes it a superior candidate over cardol triene for structure-activity relationship (SAR) campaigns aimed at optimizing potency and selectivity against malaria parasites [1].

α-Glucosidase Inhibition for Metabolic Disease Research

This compound is a specific inhibitor of α-glucosidase (IC50 = 39.6 μM), a key enzyme in carbohydrate digestion. Researchers focused on diabetes, obesity, or other metabolic disorders should select 2-methylcardol triene as a molecular probe, as other major CNSL phenols like cardol triene and anacardic acid do not exhibit this activity [1].

Precursor for Advanced CNSL-Derived Benzoxazine Polymers

2-Methylcardol triene is utilized as a starting material for the synthesis of mono- and bis-benzoxazines [1]. Its unique methyl-substituted aromatic ring offers a distinct polymerization profile and material property set compared to benzoxazines derived from cardanol or cardol, enabling the creation of novel CNSL-based polymers with tailored thermal and mechanical characteristics.

Investigational Probe for Prooxidative Anticancer Mechanisms

Given the established prooxidative cytotoxic mechanism of related cardols against melanoma cells, 2-methylcardol triene presents a critical tool for comparative oncology research [1]. Its structural deviation from cardol triene allows investigators to dissect the impact of aromatic ring methylation on ROS generation, mitochondrial dysfunction, and selective cancer cell killing, providing a rational basis for developing more efficacious alkylresorcinol-based anticancer agents.

Technical Documentation Hub

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